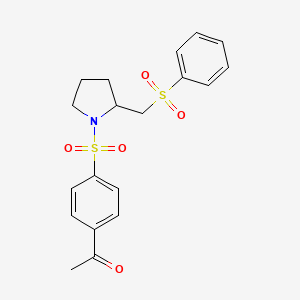

1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

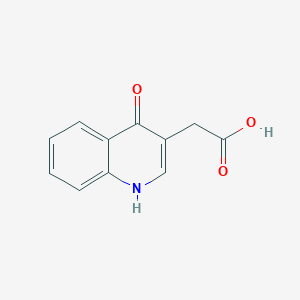

The compound “1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often found in many biologically active compounds .

Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its stereochemistry due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been shown to exhibit activity against various targets, including ck1γ and ck1ε .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that the pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

For instance, pyrrolidine derivatives have been used in the development of drugs for the treatment of human diseases .

Pharmacokinetics

It’s worth noting that modifications to the structure of similar compounds, such as pyrrolidine derivatives, have been made with the aim of modifying the pharmacokinetic profile .

Action Environment

It’s worth noting that the structure of similar compounds, such as pyrrolidine derivatives, can be influenced by steric factors, which can lead to a different biological profile of drug candidates .

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone in lab experiments is that it has been found to exhibit potent anti-cancer activity in vitro, making it a promising candidate for further investigation. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are many potential future directions for research on 1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone. One area of research that could be explored is the development of new therapeutics based on this compound. For example, researchers could investigate the use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Another potential direction for research is the development of new methods for synthesizing this compound, which could lead to more efficient and cost-effective production of the compound. Finally, researchers could investigate the use of this compound in other areas of scientific research, such as the treatment of other diseases or the development of new materials.

Synthesis Methods

The synthesis of 1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone typically involves the reaction of 4-bromoacetophenone with 2-(phenylsulfonylmethyl)pyrrolidine, followed by the addition of sodium hydroxide and 4-nitrobenzenesulfonyl chloride. The resulting compound is then reduced using sodium dithionite to yield this compound.

Scientific Research Applications

1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of research where this compound has shown promise is in the development of new therapeutics for the treatment of cancer. This compound has been found to exhibit potent anti-cancer activity in vitro, making it a promising candidate for further investigation.

properties

IUPAC Name |

1-[4-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S2/c1-15(21)16-9-11-19(12-10-16)27(24,25)20-13-5-6-17(20)14-26(22,23)18-7-3-2-4-8-18/h2-4,7-12,17H,5-6,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMCWKQKXWFVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2755847.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2755851.png)

![8-(2-hydroxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2755852.png)

![7-Methoxy-4'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B2755857.png)

![1-(1-Methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2755859.png)

![2-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2755860.png)

![2-(2-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2755862.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2755865.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2755867.png)